5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one
Description
Properties
Molecular Formula |
C25H32N2O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C25H32N2O4/c28-23-16-22(17-26-11-5-2-6-12-26)30-18-24(23)31-19-25(29)27-13-9-21(10-14-27)15-20-7-3-1-4-8-20/h1,3-4,7-8,16,18,21H,2,5-6,9-15,17,19H2 |
InChI Key |
KNMSIPFTUAFLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)C(=CO2)OCC(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Sequences
Core Pyran-4-one Synthesis
The pyranone backbone is synthesized via cyclocondensation of β-keto esters or oxidation of dihydropyran precursors. A common approach involves reacting ethyl acetoacetate with aldehydes under acidic conditions to form 4H-pyran-4-one derivatives. For the target compound, the 5-hydroxy-4H-pyran-4-one intermediate is functionalized at the 2- and 5-positions through sequential alkylation and nucleophilic substitution.
Attachment of the 5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy] Side Chain
The 5-hydroxy group undergoes alkylation with 2-chloroacetyl chloride, followed by coupling with 4-benzylpiperidine. Key steps include:
- Alkylation : 5-hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one reacts with 2-chloroacetyl chloride in dichloromethane (DCM) with triethylamine as a base, yielding 5-(2-chloroethoxy)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one.
- Amidation : The chloro intermediate reacts with 4-benzylpiperidine in acetonitrile at reflux, facilitated by potassium iodide as a catalyst.
Table 1: Representative Reaction Conditions and Yields
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Alkylation | 2-Chloroacetyl chloride, Et₃N | DCM | 0°C → RT | 4 h | 78% |
| Amidation | 4-Benzylpiperidine, KI | Acetonitrile | 80°C | 12 h | 65% |
Mechanistic Insights
Alkylation at the 5-Position
The reaction proceeds via an SN2 mechanism, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride. Triethylamine neutralizes HCl byproduct, shifting equilibrium toward product formation.
Optimization Strategies
Purification and Characterization
Chromatography and Recrystallization
Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the crude product, while recrystallization from ethanol yields >95% purity.
Challenges and Alternatives
Competing Side Reactions
Over-alkylation at the 5-position can occur if stoichiometry is imbalanced. Using excess 2-chloroacetyl chloride (1.5 equiv) minimizes this.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 12 h to 2 h for amidation steps, with comparable yields (63%).
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies of enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways or act as a drug candidate.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and affecting various biological pathways. The exact mechanism would depend on the specific application and target being studied.
Comparison with Similar Compounds
Core Modifications
- EHT 1864 and EHT 4063 (): Feature morpholinomethyl or methylpiperazinylmethyl groups at position 2 and extended hydrophobic chains at position 5. These modifications are associated with kinase inhibition, suggesting the target compound’s benzylpiperidine group may similarly target enzymatic pathways .
Substituent Variations
- BI85531 () : Substitutes the benzylpiperidine group with a phenylpiperazinylmethyl moiety and uses an azepan (7-membered ring) instead of piperidine. The larger ring size may alter binding kinetics or metabolic clearance .
- Opevesostat () : Incorporates a methanesulfonyl-piperidine group and an isoindole moiety, targeting CYP11A1. This highlights how sulfonyl groups and heterocyclic substitutions can redirect biological activity .
Physicochemical and Pharmacological Properties
*CNS: Central Nervous System (inferred from lipophilicity and piperidine content).
Q & A
Q. What are the recommended synthetic routes for 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one, and what reaction conditions are critical for optimizing yield?
Synthesis of this compound likely involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperidine derivatives can be synthesized via reactions with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) for cyclization steps .
- Temperature control : Reactions typically proceed at ambient to moderate temperatures (e.g., 25–60°C) to avoid side reactions.
- Purification : Column chromatography or recrystallization for isolating pure products .
Q. How can the purity and structural integrity of this compound be validated using analytical techniques?
Q. What solvent systems are suitable for enhancing the solubility of this compound in vitro?
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources .
Advanced Research Questions
Q. How do structural modifications (e.g., piperidine substitution patterns) influence the compound’s biological activity?
- Piperidine ring flexibility : Substituents at the 4-position (e.g., benzyl groups) enhance lipophilicity and membrane permeability.
- Electron-withdrawing groups : Modulate receptor binding by altering electronic density, as seen in related chromenopyrimidine derivatives .
- Structure-activity relationship (SAR) : Computational docking studies (e.g., AutoDock Vina) can predict interactions with target proteins like kinases or GPCRs .
Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsomes to identify confounding factors .
- Orthogonal assays : Validate results with techniques like SPR (surface plasmon resonance) for binding affinity .
Q. How can the metabolic stability and pharmacokinetic profile of this compound be improved for in vivo studies?
- Prodrug design : Introduce hydrolyzable esters (e.g., benzyl carboxylates) to enhance oral bioavailability .
- Cyclization strategies : Rigidify the piperidine ring to reduce first-pass metabolism, as demonstrated for fluorobenzylidene derivatives .
- LogP optimization : Aim for a calculated LogP of 2–4 to balance solubility and membrane permeability .
Q. What computational methods are effective for predicting off-target interactions or toxicity risks?
- QSAR modeling : Use tools like Schrödinger’s QikProp to predict ADMET properties .
- Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channels) using GROMACS .
- Toxicity databases : Cross-reference with PubChem Tox21 data to flag structural alerts (e.g., reactive epoxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
